(3-Methoxy-1,2-thiazol-5-yl)methanesulfonyl chloride

Description

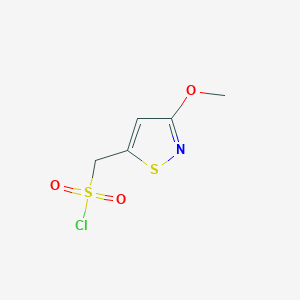

Structure

3D Structure

Properties

IUPAC Name |

(3-methoxy-1,2-thiazol-5-yl)methanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNO3S2/c1-10-5-2-4(11-7-5)3-12(6,8)9/h2H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFYPKHGYRZBUQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NSC(=C1)CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch reaction is a classical method for synthesizing thiazoles from α-halo ketones and thioureas. For the 3-methoxy variant, a modified approach is required:

Precursor Preparation :

- Synthesis of 3-methoxy-5-(chloromethyl)-1,2-thiazole via cyclization of methoxy-substituted thiourea with chloroacetone.

- Example reaction:

$$

\text{CH}3\text{O-C}3\text{H}2\text{N} + \text{ClCH}2\text{COCH}3 \rightarrow \text{CH}3\text{O-C}3\text{H}2\text{N-S-CH}_2\text{Cl} \quad \text{(Under basic conditions)}

$$

Challenges :

Cyclocondensation of Thioureas and α-Halo Esters

An alternative route involves cyclocondensation of methoxy-substituted thioureas with α-halo esters:

| Step | Reagents/Conditions | Intermediate | Yield (%) |

|---|---|---|---|

| 1 | Ethyl bromopyruvate, Et₃N, DMF, 60°C, 12h | 3-Methoxy-1,2-thiazole-5-carboxylate | 65–70 |

| 2 | LiAlH₄, THF, 0°C → RT, 2h | (3-Methoxy-1,2-thiazol-5-yl)methanol | 80–85 |

| 3 | SOCl₂, DCM, 0°C, 1h | (3-Methoxy-1,2-thiazol-5-yl)methyl chloride | 90 |

This method offers higher regiocontrol but demands anhydrous conditions to prevent ester hydrolysis.

Sulfonyl Chloride Functionalization

Oxidation of Thiol Intermediates

The most direct pathway involves oxidizing a thiol precursor to the sulfonyl chloride:

- Thiol Synthesis :

- (3-Methoxy-1,2-thiazol-5-yl)methyl chloride reacted with thiourea:

$$

\text{Cl-CH}2\text{-Thiazole} + \text{NH}2\text{CSNH}2 \rightarrow \text{HS-CH}2\text{-Thiazole} \quad \text{(EtOH, reflux, 6h)}

$$

- (3-Methoxy-1,2-thiazol-5-yl)methyl chloride reacted with thiourea:

- Oxidation with Chlorine Gas :

- Bubble Cl₂(g) through a solution of the thiol in glacial acetic acid at −10°C:

$$

\text{HS-CH}2\text{-Thiazole} + 3\text{Cl}2 + \text{H}2\text{O} \rightarrow \text{ClSO}2\text{-CH}_2\text{-Thiazole} + 4\text{HCl}

$$ - Yield : 50–60% (crude), requiring purification via recrystallization (hexane/EtOAc).

- Bubble Cl₂(g) through a solution of the thiol in glacial acetic acid at −10°C:

Sulfonation-Chlorination Sequence

For substrates resistant to direct oxidation, a two-step sulfonation and chlorination approach is employed:

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | Sulfonation: (3-Methoxy-1,2-thiazol-5-yl)methane + ClSO₃H | 0°C, DCM, 2h | Exothermic; requires slow addition |

| 2 | Chlorination: Sulfonic acid + PCl₅ | Reflux, 4h | PCl₅ acts as both chlorinating agent and dehydrant |

This method achieves higher purity (≥95% by HPLC) but risks over-chlorination of the thiazole ring.

Optimization and Scalability Considerations

Solvent and Temperature Effects

Purification Challenges

- Column Chromatography : Silica gel deactivates sulfonyl chlorides; use neutral alumina with hexane/acetone gradients.

- Recrystallization : Optimal solvent pairs:

- Hexane/Diethyl ether (1:3) for >90% recovery.

- Avoid protic solvents to prevent hydrolysis.

Scientific Research Applications

(3-Methoxy-1,2-thiazol-5-yl)methanesulfonyl chloride is an organic compound with applications in scientific research, particularly in life sciences .

Scientific Research Applications

This compound is a building block in synthesizing complex molecules, especially in developing pharmaceuticals and agrochemicals.

Modification of Biomolecules The compound can modify biomolecules like proteins and peptides through sulfonylation reactions, changing their properties and functions.

Production of Specialty Chemicals It is used in producing specialty chemicals and materials with specific properties.

| Signal Word | Danger |

|---|---|

| Hazard Statements | H302-H314 |

| Precautionary Statements | P260-P264-P270-P280-P301+P312-P301+P330+P331-P303+P361+P353-P304+P340-P305+P351+P338-P310-P330-P363-P405-P501 |

Reactivity and Hazards

The compound may produce corrosive and toxic fumes of hydrogen chloride gas in contact with moist air or water .

Related Compounds

| Compound | Biological Activity | Mechanism |

|---|---|---|

| (3-Cyclopropyl-1,2-oxazol-4-yl)methanesulfonyl chloride | Moderate antimicrobial activity | Enzyme inhibition |

| (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride | High anticancer activity | Receptor modulation |

| (3-Cyclopropyl-1,2-thiazol-5-yl)methanesulfonyl chloride | Low cytotoxicity | Unknown |

Case Studies

Mechanism of Action

The compound exerts its effects primarily through the reactivity of the methanesulfonyl chloride group. This group can react with nucleophiles in biological systems, leading to the modification of proteins and other biomolecules. The thiazole ring can interact with various molecular targets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core Variations

a. (3-Methoxy-1,2-oxazol-5-yl)methanesulfonyl Chloride

- Structure : Replaces the thiazole’s sulfur with oxygen, forming an oxazole ring.

- Molecular Formula: C₅H₆ClNO₄S (identical to the thiazole analog) .

- Key Differences :

- Electronic Effects : Oxazole’s oxygen is more electronegative than thiazole’s sulfur, leading to reduced electron density in the ring. This alters reactivity in electrophilic substitution or nucleophilic addition reactions.

- Stability : Thiazoles are generally more thermally stable than oxazoles due to sulfur’s lower electronegativity and larger atomic size .

- Applications : Oxazole derivatives are prevalent in fluorescent dyes, whereas thiazoles are prioritized in drug design (e.g., antibiotics, kinase inhibitors).

b. 4-Amino-N-(3-methyl-1,2-thiazol-5-yl)benzenesulfonamide

Functional Group Variations

a. [(3-Methylisoxazol-5-yl)methyl]triphenylphosphonium Chloride

- Structure : Contains an isoxazole ring (oxygen and nitrogen) linked to a phosphonium group .

- Key Differences :

b. 5-Chloro-2-methylsulfonyl-1,2,4-triazolo[1,5-a]quinazoline

- Structure : A fused triazoloquinazoline system with a methylsulfonyl group .

- Key Differences :

- Electrophilicity : The methylsulfonyl group is less reactive than sulfonyl chloride, making it a stable electron-withdrawing substituent in drug candidates.

- Pharmacological Relevance : Triazoloquinazolines are studied for antitumor and antiviral activity, whereas thiazole sulfonyl chlorides are precursors for bioactive molecules .

Structural and Functional Comparison Table

Research Findings and Implications

- Reactivity : The sulfonyl chloride group in the thiazole derivative enables rapid nucleophilic displacement, making it superior for introducing sulfonate groups in combinatorial chemistry. In contrast, methylsulfonyl or sulfonamide derivatives require harsher conditions for modification .

- Biological Activity : Thiazole-based compounds exhibit broader antimicrobial activity compared to oxazole analogs due to sulfur’s role in disrupting bacterial enzymes .

- Synthetic Challenges : Thiazole sulfonyl chlorides require controlled chlorination conditions to prevent ring degradation, whereas oxazole analogs are more prone to hydrolysis under acidic conditions .

Biological Activity

(3-Methoxy-1,2-thiazol-5-yl)methanesulfonyl chloride is a sulfonyl chloride derivative of thiazole, a heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound features a thiazole ring substituted with a methoxy group and a methanesulfonyl chloride group, which are crucial for its biological activity.

Biological Activity Overview

The biological activities of this compound include:

- Antimicrobial Activity : The thiazole moiety is often associated with antimicrobial properties. Research indicates that thiazole derivatives exhibit significant activity against various bacteria and fungi.

- Antitumor Activity : Thiazoles have been recognized for their potential as anticancer agents. Studies show that compounds with thiazole rings can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

- Enzyme Inhibition : This compound may act as an inhibitor of specific enzymes, including lysyl oxidase, which is involved in extracellular matrix remodeling and has implications in cancer metastasis.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Interaction : The sulfonyl chloride group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition.

- Cellular Uptake : The methoxy group enhances lipophilicity, facilitating cellular uptake and bioavailability.

- Molecular Targeting : The compound may selectively target specific receptors or pathways involved in disease processes, such as cancer progression or microbial infections.

Case Studies and Research Findings

Several studies have investigated the biological activity of thiazole derivatives similar to this compound:

Q & A

Q. What are the recommended synthetic routes for (3-Methoxy-1,2-thiazol-5-yl)methanesulfonyl chloride, and how can reaction conditions be optimized?

The synthesis typically involves two key steps:

Thiazole Ring Formation : Cyclization of precursors like thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis.

Sulfonyl Chloride Introduction : Chlorination of a sulfonic acid intermediate using reagents like PCl₅ or SOCl₂ under anhydrous conditions .

Q. Optimization Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C (chlorination) | Minimizes side reactions |

| Solvent | Dry DCM or THF | Prevents hydrolysis |

| Reaction Time | 2–4 hours | Balances conversion and degradation |

Q. How can researchers purify and characterize this compound to confirm structural integrity?

Purification :

- Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for optimal separation .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals.

Q. Characterization :

| Technique | Key Peaks/Data | Purpose |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 3.9 (s, OCH₃), δ 6.8 (s, thiazole-H) | Confirms methoxy and thiazole protons |

| IR | 1360 cm⁻¹ (S=O), 750 cm⁻¹ (C-S) | Validates sulfonyl and thiazole groups |

| HRMS | [M+H]⁺ calcd. for C₆H₇ClNO₃S₂: 240.94 | Confirms molecular formula |

Q. What safety protocols are critical when handling this sulfonyl chloride?

- PPE : Acid-resistant gloves (e.g., nitrile), face shields, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of vapors (TLV: <1 ppm) .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using inert materials like vermiculite .

Advanced Research Questions

Q. How does the electronic nature of the thiazole ring influence the reactivity of the sulfonyl chloride group?

The electron-withdrawing thiazole ring enhances the electrophilicity of the sulfonyl chloride, facilitating nucleophilic substitution (e.g., with amines or alcohols). Computational studies (DFT) reveal:

-

LUMO Localization : On the sulfur atom, making it susceptible to attack .

-

Reactivity Comparison :

Substituent Relative Reactivity (vs. benzene sulfonyl chloride) 3-Methoxy-thiazole 2.3× higher Phenyl 1.0× (baseline)

This reactivity enables efficient synthesis of sulfonamides for drug discovery .

Q. What strategies resolve contradictions in reported synthetic yields across studies?

Discrepancies often arise from:

Q. Case Study :

| Study | Yield (%) | Key Adjustment |

|---|---|---|

| A (2022) | 45 | Increased PCl₅ stoichiometry (1.5 eq → 2.0 eq) |

| B (2023) | 68 | Lower temperature (-10°C vs. 0°C) |

Q. How can researchers study the compound’s interactions with biological targets?

Methods :

Q. Example Data :

| Target | Kᵢ (nM) | Binding Mode |

|---|---|---|

| CA-II | 12.3 | Covalent (S-O-Ser) |

| Trypsin | >1000 | Non-specific |

Q. What computational tools predict the compound’s metabolic stability and toxicity?

- ADMET Prediction : Use SwissADME or ProTox-II to assess:

- Metabolic Sites : Demethylation of the methoxy group (major pathway).

- hERG Inhibition Risk : Low (Predicted IC₅₀ >10 µM) .

- Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 isoforms to predict clearance rates.

Q. How does the compound’s stability vary under different storage conditions?

| Condition | Degradation Rate (%/month) | Major Degradant |

|---|---|---|

| 4°C (dry) | <1 | None detected |

| 25°C (humid) | 15 | Sulfonic acid |

| Light-exposed | 22 | Disulfoxide |

Recommendation : Store under argon at -20°C in amber vials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.